2-(Bromomethyl)-5-fluoropyrimidine is a halogenated pyrimidine derivative characterized by the presence of a bromomethyl group and a fluorine atom attached to the pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of both the bromomethyl and fluorine substituents, which can facilitate various chemical transformations.
Source: The compound can be synthesized from commercially available precursors, including pyrimidines and halogenating agents.
Classification: 2-(Bromomethyl)-5-fluoropyrimidine belongs to the class of organobromine compounds and is classified as a halogenated heterocyclic compound.
The synthesis of 2-(Bromomethyl)-5-fluoropyrimidine can be achieved through several methods:
The molecular structure of 2-(Bromomethyl)-5-fluoropyrimidine can be described as follows:
C1=CN=C(N=C1CBr)C(F)=N
2-(Bromomethyl)-5-fluoropyrimidine can participate in various chemical reactions:
The mechanism by which 2-(Bromomethyl)-5-fluoropyrimidine exerts its effects in biological systems often involves:
2-(Bromomethyl)-5-fluoropyrimidine has several scientific uses:
2-(Bromomethyl)-5-fluoropyrimidine (CAS: 1227579-62-5) is a privileged scaffold in heterocyclic chemistry due to its dual electrophilic sites. The bromomethyl (-CH₂Br) group facilitates nucleophilic substitution reactions (e.g., alkylations), while the fluorine atom at the 5-position enables aromatic nucleophilic substitution, allowing sequential functionalization. This bifunctional reactivity enables the synthesis of complex molecular architectures, particularly pharmaceuticals and agrochemicals. For example, it serves as a precursor to kinase inhibitors and antimetabolites through cross-coupling or cyclization reactions [3] [9]. The bromomethyl group’s susceptibility to SN2 reactions permits straightforward derivatization with nucleophiles like amines, thiols, and azides, enabling C-C, C-N, or C-S bond formation. Concurrently, the electron-withdrawing nature of fluorine enhances the reactivity of adjacent positions toward metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) [6] [10].
Table 1: Synthetic Applications of 2-(Bromomethyl)-5-fluoropyrimidine
Reaction Type | Nucleophile/Reagent | Product Class | Application |
---|---|---|---|
Nucleophilic Substitution | Amines | 5-Fluoropyrimidinyl-alkylamines | Kinase inhibitor intermediates [10] |
Suzuki Coupling | Arylboronic acids | 5-Aryl-2-(bromomethyl)pyrimidines | Push-pull architectures [6] |
Cyclocondensation | Amidines | Fused pyrimidine systems | Anticancer scaffolds [5] |
The compound’s significance emerged alongside the development of fluorinated pyrimidine therapeutics. 5-Fluorouracil (1957) established fluoropyrimidines as anticancer agents, spurring demand for advanced intermediates like 2-(bromomethyl)-5-fluoropyrimidine. Its synthetic utility gained prominence in the 2010s with innovations in fluorinated building block chemistry [5] [6]. Patents such as CN104447570A (2015) demonstrated optimized routes to related bromofluoropyrimidines, enabling scalable access to this intermediate [1]. Modern applications include synthesizing skeletal muscle troponin activators (e.g., reldesemtiv) and Bcr/Abl kinase inhibitors analogous to dasatinib, where it introduces key fluorinated motifs that enhance target binding and metabolic stability [6] [10]. The rise of "magic fluorine" in drug design (present in >30% of pharmaceuticals) further cemented its role [5].
Table 2: Evolution of 5-Fluoropyrimidine Intermediates in Drug Development
Timeframe | Milestone | Impact on 2-(Bromomethyl)-5-fluoropyrimidine Chemistry |
---|---|---|
1950s–1960s | Discovery of 5-fluorouracil as antimetabolite [5] | Validated bioactivity of fluoropyrimidine scaffolds |
2000–2010 | Advances in halogen-exchange (Halex) fluorination and cross-coupling methods [1] | Enabled efficient synthesis of multifunctional intermediates |
2015–Present | Patents on bromofluoropyrimidine synthesis (e.g., CN104447570A) [1] | Scalable routes to precursors like 5-bromo-2-fluoropyrimidine |
2020s | Kinase inhibitor development (e.g., dasatinib analogs) [10] | Demand for electrophilic building blocks in targeted drug design |
The bromomethyl group (-CH₂Br) exhibits high electrophilicity due to polar C-Br bonding (bond energy: 276 kJ/mol), facilitating SN2 displacements. Its reactivity surpasses chloromethyl analogs, with a reaction rate 5–10× faster in alkylations. This group enables C-2 side-chain elongation, crucial for linking pyrimidine cores to pharmacophores like piperazines or heterocycles [3] [9]. The fluorine atom at C-5 exerts strong -I and +R effects, lowering the LUMO energy of the pyrimidine ring (π* orbital: ~ -1.5 eV) and activating C-4/C-6 toward nucleophiles. This ortho-fluorine effect also enhances the acidity of the bromomethyl protons (pKa ~17–18), enabling deprotonation for anion-mediated chemistry [5] [6]. Together, these groups create a push-pull system: the electron-deficient ring stabilizes adjacent carbanions, while bromomethyl serves as a leaving group. This synergy is exploited in cyclizations to form tricyclic systems (e.g., pyrimido[4,5-b]indoles) [10].
Table 3: Substituent Effects in 2-(Bromomethyl)-5-fluoropyrimidine
Functional Group | Electronic Effect | Bond Parameters | Reactivity Consequences |
---|---|---|---|
Bromomethyl (-CH₂Br) | σI = +0.44, σR = 0.00 | C-Br bond length: 1.93 Å | SN2 with amines/thiols (k ≈ 10⁻³ M⁻¹s⁻¹) [9] |
Fluorine (C5-F) | σI = +0.50, σR = -0.34 | C-F bond length: 1.34 Å | Ortho activation for nucleophilic substitution [6] |
Combined Effect | Net σp = +0.94 at C4/C6 | Dipole moment: ~4.2 D | Enhanced BrCH₂ acidity (pKa ~17) [5] |
Computational analyses reveal the molecule’s high polarity (cLogP = 1.56) and low topological polar surface area (25.78 Ų), favoring membrane permeability—a key trait for bioactive molecules [8]. The fluorine’s electrostatic potential (-67 kcal/mol) directs nucleophiles to C-6, while the bromomethyl group’s LUMO distribution (+0.35 eV) facilitates nucleophilic attacks at carbon.
Table 4: Molecular Descriptors of 2-(Bromomethyl)-5-fluoropyrimidine
Descriptor | Value | Method | Significance |
---|---|---|---|
Molecular Weight | 192.00 g/mol | - | Ideal for fragment-based drug design |
cLogP | 1.56 | XLOGP3 [8] | Balances lipophilicity and solubility |
Topological Polar Surface Area | 25.78 Ų | Ertl et al. 2000 | Predicts moderate cell permeability |
H-bond Acceptors | 3 | - | Targets polar interactions in enzyme active sites |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9